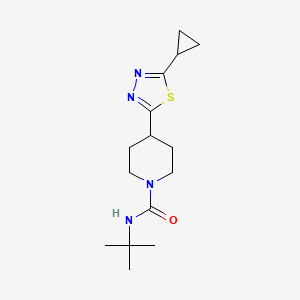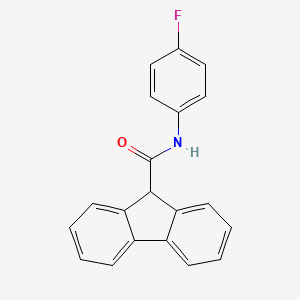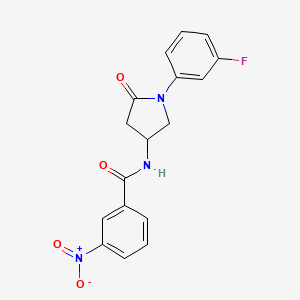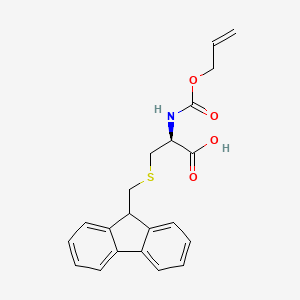![molecular formula C14H13NO5 B2811752 2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid CAS No. 1396966-28-1](/img/structure/B2811752.png)
2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid” is a chemical compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=COC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 275.26 and a molecular formula of C14H13NO5 . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- The interaction of furan derivatives with amino acids has been instrumental in synthesizing various heterocyclic compounds. For instance, the reaction of furan-2(3H)-ones with L-cysteine can lead to bicyclic hexahydropyrrolothiazole structures, demonstrating the versatility of these compounds in target-oriented synthesis (Grinev, Amal’chieva, & Egorova, 2014). Similarly, reactions involving furan-2-carboxylic acids from the roots of Nicotiana tabacum have shown significant bioactivities, underscoring their potential in developing new pharmaceuticals (Wu et al., 2018).
Chemical Transformation and Reactivity
- Research into the conversion of furan derivatives under various conditions has yielded insights into their chemical behavior and potential applications. The study of the interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol, for example, has contributed to understanding the mechanisms behind the formation of benzopyrroloxazine derivatives (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Bioactive Molecule Development
- Furan derivatives have also been explored for their bioactivity, such as in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, highlighting their antimicrobial activity against various pathogens. This underscores the potential of these compounds in developing new antimicrobial agents (Kalyaev et al., 2022).
Novel Synthesis Methods
- Innovative methods for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural via a one-pot enzyme cascade demonstrate the ongoing development of efficient and sustainable chemical processes. This approach, featuring H2O2 internal recycling, offers a controlled synthesis method for valuable biobased building blocks (Jia, Zong, Zheng, & Li, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(furan-2-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-10-5-3-9(4-6-10)8-11(14(18)19)15-13(17)12-2-1-7-20-12/h1-7,11,16H,8H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOPBTWUZBWSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2811671.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2811674.png)
![N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B2811677.png)
![2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2811678.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2811681.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811682.png)



![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2811690.png)
![1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2811691.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)